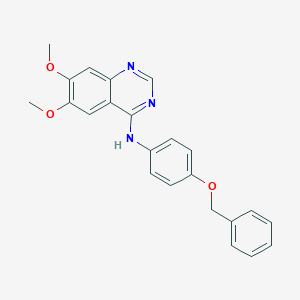

EGFR/ErbB-2 Inhibitor

Description

Properties

IUPAC Name |

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOKYISWMVFYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431718 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179248-61-4 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Dual EGFR/ErbB-2 Inhibitor Mechanism of Action in NSCLC

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and its close relative ErbB-2 (HER2), are central players in the pathogenesis of Non-Small Cell Lung Cancer (NSCLC). While first-generation EGFR tyrosine kinase inhibitors (TKIs) targeting activating mutations in EGFR revolutionized treatment, the eventual development of resistance necessitates more comprehensive therapeutic strategies. Dual EGFR/ErbB-2 inhibitors have emerged as a critical class of therapeutics designed to overcome these limitations. By simultaneously blocking two key nodes in the oncogenic signaling network, these agents provide a more robust and durable inhibition of tumor cell proliferation and survival. This guide elucidates the core mechanisms of this dual inhibition, detailing the intricate signaling pathways, the molecular basis of inhibitor action, the rationale for targeting both receptors to overcome resistance, and the essential experimental workflows required for preclinical validation.

The ErbB Signaling Network: A Nexus of Oncogenesis in NSCLC

The ErbB family consists of four members: EGFR (ErbB1), ErbB-2 (HER2), ErbB-3 (HER3), and ErbB-4 (HER4).[1][2][3] These transmembrane receptors are activated upon binding of specific ligands, such as Epidermal Growth Factor (EGF), which induces a conformational change promoting receptor dimerization.[1][2] A crucial distinction is that ErbB-2 has no known natural ligand and is instead activated through heterodimerization with other ligand-bound ErbB receptors.[1][2] Conversely, ErbB-3 has impaired kinase activity and relies on a partner, most potently ErbB-2, for signal transduction.[1][4]

Upon dimerization, the intracellular tyrosine kinase domains become activated, leading to autophosphorylation and the recruitment of downstream signaling molecules. This initiates cascades like the RAS/RAF/MEK/ERK (MAPK) pathway, which drives cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and growth.[1][3] In NSCLC, activating mutations in the EGFR kinase domain (e.g., exon 19 deletions, L858R) lead to ligand-independent, constitutive activation of these pathways, driving tumorigenesis.[3] The formation of EGFR/ErbB-2 heterodimers is particularly potent in signal transduction, making this pair a critical therapeutic target.[5]

Caption: The ErbB signaling network in NSCLC.

Core Mechanism of Dual EGFR/ErbB-2 Inhibition

Dual inhibitors are small molecules designed to fit into the ATP-binding pocket of the intracellular kinase domain of both EGFR and ErbB-2. By occupying this site, they prevent the binding of ATP, thereby blocking autophosphorylation and all subsequent downstream signaling.[6] This dual action is critical because it not only inhibits signaling from EGFR homodimers but also from the highly potent EGFR/ErbB-2 heterodimers.[7][8]

These inhibitors can be broadly classified into two categories:

-

Reversible Inhibitors (e.g., Lapatinib): These agents form non-covalent bonds within the ATP pocket, leading to a temporary and competitive inhibition.[6][9]

-

Irreversible Inhibitors (e.g., Afatinib, Dacomitinib): These second-generation TKIs form a permanent, covalent bond with a specific cysteine residue (Cys797) in the kinase domain of EGFR, ErbB-2, and ErbB-4.[10][11][12][13] This irreversible binding provides a more sustained and potent blockade of receptor signaling compared to first-generation, reversible inhibitors.[10]

Caption: Mechanism of dual EGFR/ErbB-2 tyrosine kinase inhibition.

Rationale for Dual Inhibition: Overcoming Therapeutic Resistance

Acquired resistance to first-generation EGFR TKIs like gefitinib and erlotinib is almost inevitable.[14] Dual inhibitors were developed, in part, to address these resistance mechanisms.

A. Targeting ErbB-2 Amplification: One significant mechanism of acquired resistance is the amplification of the ERBB2 gene.[15][16] This leads to an overabundance of ErbB-2 receptors on the cell surface, which can continue to drive PI3K/AKT signaling even when EGFR is inhibited. By simultaneously blocking ErbB-2, dual inhibitors preemptively shut down this critical escape route.[17]

B. Activity Against Secondary EGFR Mutations: The most common on-target resistance mechanism is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of EGFR.[18][19] This mutation increases the receptor's affinity for ATP, reducing the efficacy of competitive, reversible inhibitors.[18] Irreversible, second-generation dual inhibitors like afatinib demonstrated preclinical activity against T790M, although clinical efficacy was often limited by dose-limiting toxicities stemming from inhibition of wild-type EGFR.[20] This challenge ultimately spurred the development of third-generation TKIs (e.g., osimertinib) that selectively target both activating mutations and T790M while sparing wild-type EGFR.[21]

C. Broader ErbB Family Blockade: By inhibiting multiple ErbB family members, these drugs can prevent signaling redundancy and compensatory "crosstalk" between receptors, such as the formation of ErbB-2/ErbB-3 heterodimers, which are potent activators of the PI3K/AKT pathway.[4]

Experimental Validation & Preclinical Assessment

As a Senior Application Scientist, validating the mechanism and efficacy of a dual inhibitor requires a multi-faceted approach, integrating cell-based assays with in vivo models. Each step is designed to provide self-validating data that builds a comprehensive preclinical evidence package.

Cell-Based Assays: Quantifying Potency and Mechanism

The initial assessment involves testing the inhibitor's effect on NSCLC cell lines with well-characterized genetic backgrounds (e.g., EGFR-mutant, ErbB-2 amplified, T790M-positive).

| Inhibitor | Cell Line | Key Genetic Feature(s) | IC50 (nM) - Representative |

| Afatinib | HCC827 | EGFR ex19del | ~1-10 |

| (Irreversible) | NCI-H1975 | EGFR L858R/T790M | ~50-100 |

| Calu-3 | ERBB2 Amplification | ~10-50 | |

| Lapatinib | A549 | KRAS-mutant, EGFR/ErbB2 WT | >1000 (Resistant) |

| (Reversible) | SK-BR-3 | ERBB2 Amplification | ~20-60 |

Note: IC50 values are illustrative and can vary based on assay conditions. Data synthesized from multiple sources.[13][22][23][24]

Protocol 1: Cell Proliferation Assay (MTS/CellTiter-Glo®)

This assay quantifies the inhibitor's ability to reduce cell viability, allowing for the determination of the IC50 (half-maximal inhibitory concentration).

Causality: The choice of endpoint (metabolic activity for MTS, ATP levels for CellTiter-Glo®) provides a robust proxy for cell viability and proliferation. Using a panel of cell lines with different mutations directly tests the inhibitor's selectivity and potency against its intended targets.

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., HCC827, NCI-H1975) in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of the dual inhibitor (e.g., 0.1 nM to 10 µM). Treat cells in triplicate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Reagent Addition: Add MTS reagent (or CellTiter-Glo® reagent) to each well according to the manufacturer's protocol and incubate for 1-4 hours (or 10 minutes for CTG).

-

Data Acquisition: Measure absorbance at 490 nm for MTS or luminescence for CellTiter-Glo® using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Western Blotting for Phospho-Protein Analysis

This is a direct, mechanistic validation to confirm that the inhibitor is blocking the intended signaling pathways.

Causality: Observing a dose-dependent decrease in the phosphorylation of EGFR, ErbB-2, and their downstream effectors (AKT, ERK) provides direct evidence of on-target activity. A lack of inhibition would suggest the drug is not engaging its target or that resistance mechanisms are active.

Caption: Standard workflow for Western Blot analysis.

Methodology:

-

Sample Preparation: Seed cells in 6-well plates. Once they reach ~70-80% confluency, starve them in serum-free media overnight, then treat with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Stimulate with EGF (100 ng/mL) for 15 minutes before harvesting if assessing ligand-induced phosphorylation.

-

Lysis: Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Immunoblotting: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-ErbB-2, p-AKT, p-ERK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Models: Assessing Therapeutic Efficacy

Xenograft models are indispensable for evaluating a drug's antitumor activity in a physiological context.

Protocol 3: NSCLC Xenograft Efficacy Study

Causality: A significant reduction in tumor growth in treated animals compared to a vehicle control group demonstrates that the drug has sufficient pharmacokinetic properties and in vivo potency to exert a therapeutic effect.

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Methodology:

-

Implantation: Subcutaneously inject ~5-10 million NSCLC cells (e.g., NCI-H1975) suspended in Matrigel into the flank of immunocompromised mice (e.g., athymic nude or NSG).

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Inhibitor at 10 mg/kg, Inhibitor at 30 mg/kg).

-

Dosing: Administer the drug daily via a clinically relevant route, typically oral gavage.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as a measure of general toxicity.

-

Endpoint: Conclude the study when tumors in the control group reach a predetermined size limit.

-

Analysis: Excise tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR). Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Perspectives

Dual EGFR/ErbB-2 inhibitors represent a mechanistically rational and clinically validated strategy for treating specific subsets of NSCLC. By targeting multiple nodes of the ErbB signaling network, they offer a more comprehensive blockade than EGFR-selective agents, with a clear role in overcoming certain forms of resistance. The preclinical workflows detailed herein provide a robust framework for validating the potency, mechanism, and in vivo efficacy of novel candidates in this class. Future research will likely focus on combining these dual inhibitors with other targeted agents (e.g., MET or MEK inhibitors) or with immunotherapy to overcome more complex resistance mechanisms and further improve patient outcomes.

References

- 1. Targeting the EGF receptor family in non-small cell lung cancer—increased complexity and future perspectives | Cancer Biology & Medicine [cancerbiomed.org]

- 2. Targeting the EGF receptor family in non-small cell lung cancer—increased complexity and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Randomized phase II multicenter trial of two schedules of lapatinib as first- or second-line monotherapy in patients with advanced or metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Afatinib: A Review of Its Use in the Treatment of Advanced Non-Small Cell Lung Cancer | springermedicine.com [springermedicine.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. aacrjournals.org [aacrjournals.org]

- 14. e-century.us [e-century.us]

- 15. Targeting HER2 Aberrations in Non-Small Cell Lung Cancer with Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual kinase inhibitor for EGFR mutants and ErbB2 limit breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of ERBB2 signaling causes resistance to the EGFR-directed therapeutic antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Second-Line Treatment of NSCLC—The Pan-ErbB Inhibitor Afatinib in Times of Shifting Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor lapatinib in a lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Specificity: A Structural Guide to the Selective Inhibition of EGFR versus ErbB2

Foreword

In the intricate landscape of targeted cancer therapy, the ErbB family of receptor tyrosine kinases represents a critical nexus of signaling pathways that govern cellular proliferation, differentiation, and survival. Among its members, the epidermal growth factor receptor (EGFR; ErbB1) and its close relative, human epidermal growth factor receptor 2 (ErbB2/HER2), are paramount figures in oncology. While structurally similar, the subtle yet profound differences in their kinase domains have paved the way for the development of highly selective inhibitors, a cornerstone of personalized medicine. This technical guide delves into the structural underpinnings that dictate the selective inhibition of EGFR over ErbB2, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the nuanced architecture of their ATP-binding pockets, the mechanisms of action of pivotal inhibitors, and the experimental methodologies required to validate their selectivity and efficacy.

The ErbB Signaling Axis: A Tale of Two Receptors

EGFR and ErbB2 are transmembrane glycoproteins that, upon activation, trigger a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/MAPK pathways, which are crucial for cell growth and proliferation.[1][2] EGFR activation is canonically driven by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of its intracellular kinase domain.[3][4] In contrast, ErbB2 has no known direct ligand and often exists in a constitutively active conformation, readily forming heterodimers with other ErbB family members, making it a potent oncogenic driver.[2][5] The aberrant activation of these receptors is a hallmark of numerous cancers, rendering them prime therapeutic targets.[3]

Caption: Simplified ErbB signaling pathways initiated by EGFR and ErbB2.

The Architectural Blueprint for Selectivity: The ATP-Binding Cleft

The kinase domains of EGFR and ErbB2 share a high degree of sequence homology; however, critical amino acid substitutions within the ATP-binding pocket are the primary determinants of inhibitor selectivity.[6][7]

A key distinction lies in the "gatekeeper" residue. In EGFR, this is a relatively small threonine (Thr790), whereas in ErbB2, it is also a threonine (Thr798). While the gatekeeper is the same amino acid, the surrounding residues create a subtly different pocket topography. For instance, the αC-helix and the αC-β4 loop, which influence the positioning of the α-helix C for activation, have a non-conserved Gly-rich region in ErbB2 (Gly776–Ser779), contributing to increased conformational flexibility within its active site.[7]

Mechanisms of Inhibition: A Tale of Three Inhibitor Classes

EGFR-Selective Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib are first-generation reversible ATP-competitive inhibitors with a strong preference for EGFR.[8][9] Their selectivity is largely attributed to the interaction with the Thr790 gatekeeper residue in EGFR. The smaller size of the threonine residue creates a hydrophobic pocket that accommodates the quinazoline core of these inhibitors.[10]

The development of resistance to first-generation inhibitors often arises from the T790M mutation in EGFR, where the threonine is replaced by a bulkier methionine.[11][12] This mutation is thought to cause steric hindrance, impeding the binding of gefitinib and erlotinib, and also increases the affinity for ATP.[11]

Dual EGFR/ErbB2 Inhibitors: Lapatinib

Lapatinib is a potent, reversible, dual inhibitor of both EGFR and ErbB2.[2][13] Its ability to inhibit both kinases stems from its capacity to bind to the inactive conformation of the kinase domain.[14][15] The crystal structure of EGFR in complex with lapatinib reveals that the inhibitor occupies the ATP-binding cleft in a manner distinct from erlotinib, with significant differences in the orientation of the N- and C-terminal lobes.[16] This conformational flexibility allows lapatinib to accommodate the subtle differences in the ATP-binding pockets of both EGFR and ErbB2.[14]

Irreversible Inhibitors

Second-generation inhibitors, such as afatinib and dacomitinib, and third-generation inhibitors like osimertinib, form a covalent bond with a cysteine residue (Cys797 in EGFR) near the ATP-binding pocket. This irreversible binding mode can overcome resistance mediated by the T790M mutation.[8][17]

Quantitative Assessment of Inhibitor Selectivity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency and selectivity of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for EGFR over ErbB2 can be expressed as the ratio of IC50 (ErbB2) / IC50 (EGFR).

| Inhibitor | Target(s) | Average IC50 (EGFR) | Average IC50 (ErbB2/HER2) | Selectivity (ErbB2/EGFR) |

| Gefitinib | EGFR | ~0.08 µM[8] | ~9.9 µM[8] | ~124 |

| Erlotinib | EGFR | ~0.1 µM[8] | ~1.1 µM[8] | ~11 |

| Lapatinib | EGFR & ErbB2 | ~0.16 µM[8] | ~0.1 µM[8] | ~0.6 |

| Afatinib | EGFR, ErbB2, ErbB4 | ~0.2 nM[17] | ~14 nM[17] | ~70 |

| Dacomitinib | EGFR, ErbB2, ErbB4 | ~6.0 nM[17] | ~45.7 nM[17] | ~7.6 |

| Neratinib | EGFR, ErbB2, ErbB4 | ~92 nM | ~59 nM | ~0.6 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Validating Inhibitor Selectivity

Biochemical Kinase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR and ErbB2 kinase domains.

Caption: Workflow for a biochemical kinase activity assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Enzyme and Inhibitor Preparation:

-

Dilute purified recombinant EGFR or ErbB2 kinase to the working concentration in 1X kinase buffer.[19]

-

Perform serial dilutions of the test inhibitor in DMSO, followed by dilution in 1X kinase buffer.

-

-

Kinase Reaction:

-

Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).[20]

-

Measure the kinase activity. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[18]

-

Luminescence-Based Assay (e.g., ADP-Glo™): This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[18]

-

Fluorescence/TR-FRET Assay: Using a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.[20]

-

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

-

Cell-Based Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block the autophosphorylation of EGFR and ErbB2 in a cellular context.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells expressing the target receptor (e.g., A431 for EGFR, SK-BR-3 for ErbB2) into a 96-well plate and allow them to adhere overnight.[1][4]

-

Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.[4]

-

Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 1-2 hours).[4]

-

For EGFR, stimulate the cells with a ligand like EGF for a short period (e.g., 5-15 minutes) to induce autophosphorylation. ErbB2-overexpressing cells may not require ligand stimulation.[4]

-

-

Cell Lysis or Fixation:

-

Detection of Phosphorylation:

-

Western Blotting:

-

Determine the total protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated EGFR (e.g., pY1068) or ErbB2 (e.g., pY1248) and total EGFR/ErbB2 (as a loading control).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[4]

-

-

In-Cell ELISA:

-

Block the fixed and permeabilized cells.

-

Incubate with a primary antibody against the phosphorylated receptor.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm after adding a stop solution.[1]

-

-

-

Data Analysis:

-

Quantify the band intensities (Western Blot) or absorbance values (ELISA).

-

Normalize the phospho-protein signal to the total protein signal.

-

Plot the normalized signal against the inhibitor concentration to determine the IC50.

-

Conclusion

The selective inhibition of EGFR versus ErbB2 is a testament to the power of structure-based drug design. The subtle differences in the topographies of their ATP-binding pockets, dictated by a few key amino acid residues, provide a narrow yet exploitable window for therapeutic intervention. A thorough understanding of these structural nuances, coupled with rigorous experimental validation using both biochemical and cell-based assays, is paramount for the continued development of next-generation kinase inhibitors with enhanced potency, selectivity, and the ability to overcome acquired resistance. As our comprehension of the intricate signaling networks governed by the ErbB family deepens, so too will our capacity to design and deploy more precise and effective cancer therapies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Sensitivity of ERBB2 Kinase Domain Mutations towards Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]

- 9. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. File:Mutated EGFR kinase domain in complex with gefitinib.png - Wikimedia Commons [commons.wikimedia.org]

- 13. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differences in the Binding Affinities of ErbB Family: Heterogeneity in the Prediction of Resistance Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. rsc.org [rsc.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]

Topic: Discovery of Novel Scaffolds for Dual EGFR/ErbB-2 Inhibitors

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond the Quinazoline Core

The development of small-molecule kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR/ErbB-1) and its close relative, ErbB-2 (HER2), has revolutionized the treatment of specific cancers, particularly non-small cell lung cancer and breast cancer.[1][2] However, the clinical utility of early-generation inhibitors is often curtailed by the emergence of acquired resistance, frequently driven by mutations within the kinase domain or the activation of compensatory signaling pathways.[3][4] Many established inhibitors are based on a quinazoline scaffold, and while effective, this structural class has been extensively explored.[5][6][7]

The imperative for drug discovery scientists is clear: we must identify structurally novel scaffolds. This is not merely an exercise in intellectual property expansion. It is a strategic necessity to develop next-generation therapeutics with improved potency against resistant mutants, enhanced selectivity profiles, and superior drug-like properties. This guide provides a technical framework for the discovery and validation of novel chemical scaffolds for dual EGFR/ErbB-2 inhibitors, integrating computational and experimental strategies from target rationale to lead optimization.

Part 1: The Strategic Imperative for Dual Inhibition

The ErbB Signaling Network: A Web of Oncogenic Signals

The ErbB family comprises four receptor tyrosine kinases (RTKs): EGFR (ErbB-1), ErbB-2, ErbB-3, and ErbB-4.[1] These receptors are key mediators of cell proliferation, survival, and migration.[8] Their activation is a tightly regulated process initiated by ligand binding, which triggers receptor dimerization. A crucial aspect of this family is the formation of both homodimers (e.g., EGFR-EGFR) and heterodimers.

ErbB-2 is unique in that it has no known direct ligand; instead, it is the preferred heterodimerization partner for all other ErbB receptors.[1][9] The EGFR/ErbB-2 heterodimer is a particularly potent signaling unit, and its overactivation is a hallmark of many aggressive cancers.[10][11] Upon dimerization, the intracellular kinase domains cross-phosphorylate each other on specific tyrosine residues. These phosphotyrosine sites act as docking stations for a host of adaptor proteins and enzymes, leading to the activation of two major downstream signaling cascades:

-

The PI3K/Akt/mTOR Pathway: Primarily governs cell survival, growth, and proliferation.[10][11]

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: A critical regulator of cell division and proliferation.[8][11]

The aberrant activation of these pathways, driven by EGFR/ErbB-2 overexpression or mutation, provides cancer cells with a sustained stimulus for growth and survival.[2][11]

References

- 1. ErbB Receptors and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual kinase inhibitor for EGFR mutants and ErbB2 limit breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and biological evaluation of potent dual ErbB-2/EGFR tyrosine kinase inhibitors: 6-thiazolylquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of potent EGFR/erbB2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The characterization of novel, dual ErbB-2/EGFR, tyrosine kinase inhibitors: potential therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Dual inhibition of both the EGFR and erbB2 effectively inhibits promotion of skin tumors during two-stage carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Crosstalk: A Technical Guide to the EGFR/ErbB-2 Signaling Nexus in Breast Cancer

Foreword: The Intricacy of Receptor Dialogue in Oncology

In the complex landscape of breast cancer biology, the interplay between cell surface receptors dictates the life and death of a cancer cell. Among the most critical of these interactions is the crosstalk between the Epidermal Growth factor Receptor (EGFR, also known as ErbB-1 or HER1) and its family member, the Human Epidermal Growth Factor Receptor 2 (ErbB-2 or HER2). While the individual roles of these receptor tyrosine kinases (RTKs) in promoting tumorigenesis are well-documented, it is their synergistic interaction—a molecular dialogue known as crosstalk—that often amplifies oncogenic signaling, drives therapeutic resistance, and ultimately dictates patient outcomes. This guide provides a deep dive into the core of this signaling nexus, offering researchers, scientists, and drug development professionals a comprehensive technical overview and field-proven methodologies to dissect and target this critical interaction. We will move beyond a mere recitation of facts to an exploration of the causality that underpins the experimental choices, ensuring a trustworthy and authoritative resource for advancing research in this pivotal area of oncology.

The Protagonists: Understanding EGFR and ErbB-2 Individually

A foundational understanding of each receptor is paramount before delving into their complex interplay. Both are members of the ErbB family of transmembrane RTKs, which also includes HER3 and HER4.[1]

1.1. EGFR (ErbB-1/HER1): The Ligand-Activated Proliferative Engine

EGFR is a 170 kDa transmembrane glycoprotein that, upon binding to its specific ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), undergoes a conformational change.[2] This ligand binding induces receptor dimerization—either homodimerization with another EGFR molecule or heterodimerization with other ErbB family members.[3] Dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail. These phosphorylated sites serve as docking platforms for various adaptor proteins and signaling molecules, initiating downstream cascades that are crucial for cell proliferation, survival, and differentiation.[4] The primary signaling routes activated by EGFR include the Ras-Raf-MEK-ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K-Akt-mTOR pathway, a critical regulator of cell survival and metabolism.[5][6]

1.2. ErbB-2 (HER2/neu): The Potent Orphan Receptor

Unlike EGFR, ErbB-2 is an "orphan" receptor, meaning it does not have a known direct ligand.[3][7] The 185-kDa ErbB-2 protein adopts a constitutively active-like conformation, making it the preferred dimerization partner for all other ligand-bound ErbB family members.[7][8] In HER2-positive breast cancer, which accounts for approximately 15-20% of cases, the ERBB2 gene is amplified, leading to a dramatic overexpression of the HER2 protein on the cell surface.[9] This high concentration of HER2 receptors facilitates ligand-independent homodimerization, resulting in constitutive kinase activity and potent downstream signaling.[6][10]

The Crosstalk: Mechanisms and Consequences of the EGFR/ErbB-2 Alliance

The crosstalk between EGFR and ErbB-2 is a multifaceted process, primarily driven by their ability to form heterodimers. This interaction creates a signaling platform that is more potent and sustained than that produced by either homodimer alone.

2.1. Heterodimerization: A Partnership of Amplified Signaling

When EGFR binds its ligand in a cell that also expresses ErbB-2, the formation of EGFR/ErbB-2 heterodimers is a highly favored event.[11] This heterodimerization is a key mechanism of signal amplification for several reasons:

-

Enhanced Ligand Affinity: The presence of ErbB-2 in the heterodimer can increase the affinity of EGFR for its ligands.[8]

-

Slower Internalization Rate: EGFR/ErbB-2 heterodimers are internalized from the cell surface more slowly than EGFR homodimers, leading to prolonged signaling.[8]

-

Potent Downstream Activation: The EGFR/ErbB-2 heterodimer is a particularly potent activator of the PI3K/Akt and MAPK pathways, driving aggressive tumor growth and survival.[5][6]

The following diagram illustrates the fundamental concept of EGFR and ErbB-2 dimerization and the initiation of downstream signaling.

Caption: EGFR/ErbB-2 heterodimerization and downstream signaling activation.

2.2. Clinical Significance: A Correlate of Poor Prognosis and Therapeutic Resistance

The co-expression of EGFR and HER2 in breast tumors is frequently associated with a more aggressive disease phenotype and a poorer clinical outcome.[12][13] This aggressive behavior is a direct consequence of the heightened signaling output from the EGFR/ErbB-2 heterodimers.

| Clinical Parameter | Association with EGFR/HER2 Co-expression | Reference |

| Tumor Size | Larger tumor size | [12] |

| Clinical Stage | More advanced clinical stage | [12] |

| Metastasis | Increased likelihood of distant metastasis | [12] |

| Disease-Free Survival | Shorter disease-free survival | [12][13] |

| Overall Survival | Shorter overall survival | [12] |

Table 1: Clinical implications of EGFR and HER2 co-expression in breast cancer.

Furthermore, this crosstalk is a significant mechanism of resistance to therapies targeting either receptor individually. For instance, in HER2-positive breast cancer treated with HER2-targeted therapies like trastuzumab, upregulation of EGFR signaling can provide an escape route for cancer cells, allowing them to bypass the HER2 blockade.[11][14][15] Conversely, in tumors treated with EGFR inhibitors, the presence of HER2 can sustain downstream signaling. This necessitates a dual-targeting strategy in certain patient populations.

Investigating the Crosstalk: Key Experimental Methodologies

A multi-pronged experimental approach is essential to fully elucidate the EGFR/ErbB-2 crosstalk. The following protocols are foundational for any laboratory investigating this signaling nexus.

3.1. Detecting Heterodimerization: Co-Immunoprecipitation (Co-IP)

The "gold standard" for demonstrating a physical interaction between two proteins within a cell is co-immunoprecipitation. This technique utilizes an antibody to pull down a specific protein of interest (the "bait"), along with any proteins that are bound to it (the "prey").

Step-by-Step Co-Immunoprecipitation Protocol:

-

Cell Culture and Lysis:

-

Culture breast cancer cells known to express both EGFR and HER2 (e.g., SKBR3, BT474) to approximately 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 1% Triton X-100, 20 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors).[16] The choice of a non-denaturing detergent is critical to preserve protein-protein interactions.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.[16]

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Immunoprecipitation:

-

Incubate a defined amount of protein lysate (e.g., 100 µg) with an antibody specific to either EGFR or HER2 (the "bait" antibody) overnight at 4°C with gentle rotation.[16] A control immunoprecipitation with a non-specific IgG of the same isotype should be run in parallel.

-

Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate-antibody mixture and incubate for an additional 1-3 hours at 4°C.[16] These beads will bind to the Fc region of the antibody.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody against the "prey" protein (e.g., if you immunoprecipitated with an anti-HER2 antibody, you would probe with an anti-EGFR antibody).

-

A successful co-immunoprecipitation will show a band for the prey protein in the lane corresponding to the bait antibody immunoprecipitation, but not in the IgG control lane.

-

The following workflow diagram illustrates the co-immunoprecipitation process.

Caption: A streamlined workflow for co-immunoprecipitation.

3.2. Assessing Downstream Signaling: Western Blotting for Phosphorylated Kinases

To determine the functional consequence of EGFR/ErbB-2 crosstalk, it is essential to measure the activation of downstream signaling pathways. Western blotting is a powerful technique to detect the phosphorylated (and therefore, active) forms of key signaling proteins like Akt and ERK.

Step-by-Step Western Blot Protocol for Phospho-Akt and Phospho-ERK:

-

Cell Treatment and Lysis:

-

Culture breast cancer cells as described for Co-IP.

-

If studying ligand-induced signaling, serum-starve the cells for several hours to reduce basal signaling, then treat with EGF for a defined period (e.g., 15-30 minutes).

-

Lyse the cells as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the lysates.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[17]

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation and Detection:

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.

-

-

Stripping and Reprobing (for Loading Control):

-

To ensure equal protein loading, the membrane can be "stripped" of the phospho-antibodies and re-probed with antibodies that detect the total levels of Akt and ERK, as well as a housekeeping protein like GAPDH or β-actin.

-

3.3. Evaluating Functional Outcomes: Cell Viability and Drug Sensitivity Assays

To understand how EGFR/ErbB-2 crosstalk affects cellular behavior and response to treatment, cell viability assays are indispensable. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step MTT Assay Protocol:

-

Cell Seeding:

-

Drug Treatment:

-

Treat the cells with serial dilutions of the drug(s) of interest (e.g., an EGFR inhibitor, a HER2 inhibitor, or a combination of both). Include a vehicle-only control.

-

Incubate the cells for a specified period (e.g., 72 hours).[20]

-

-

MTT Incubation:

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.

-

Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Therapeutic Implications and Future Directions

The profound understanding of EGFR/ErbB-2 crosstalk has paved the way for the development of dual-targeting therapies. Small molecule tyrosine kinase inhibitors (TKIs) that simultaneously inhibit both EGFR and HER2, such as lapatinib and neratinib, have shown clinical benefit in certain populations of breast cancer patients.[23] Furthermore, combining monoclonal antibodies that target the extracellular domains of both receptors, such as trastuzumab (anti-HER2) and pertuzumab (which prevents HER2 dimerization), has become a standard of care in HER2-positive breast cancer.[8]

The future of research in this area lies in:

-

Identifying Biomarkers: Developing robust biomarkers to identify patients who will most benefit from dual EGFR/HER2 blockade.

-

Overcoming Resistance: Elucidating the mechanisms of acquired resistance to dual-targeting therapies and developing strategies to overcome them.

-

Novel Therapeutic Approaches: Designing next-generation inhibitors and antibody-drug conjugates that can more effectively and specifically target the EGFR/ErbB-2 heterodimer.

Conclusion: From Benchtop to Bedside

The crosstalk between EGFR and ErbB-2 is a prime example of the intricate signaling networks that drive breast cancer progression. A thorough understanding of this molecular dialogue, coupled with rigorous experimental investigation using the techniques outlined in this guide, is essential for the development of more effective and personalized therapies. By continuing to unravel the complexities of this signaling nexus, the scientific community can move closer to the goal of turning the tide against this devastating disease.

References

- 1. Molecular mechanisms of resistance to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Dual HER2 Blockade in Neoadjuvant Treatment of HER2+ Breast Cancer: A Meta-Analysis and Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Her2 activation mechanism reflects evolutionary preservation of asymmetric ectodomain dimers in the human EGFR family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Breast cancers with EGFR and HER2 co-amplification favor distant metastasis and poor clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prognostic and predictive values of EGFR overexpression and EGFR copy number alteration in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Challenges and resistance mechanisms to EGFR targeted therapies in head and neck cancers and breast cancer: Insights into RTK dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jcancer.org [jcancer.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. texaschildrens.org [texaschildrens.org]

- 20. atcc.org [atcc.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dual HER2 blockade: preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Design and Synthesis of Novel EGFR/ErbB-2 Inhibitors: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and its closely related family member, ErbB-2 (also known as HER2). We will delve into the core scientific principles and practical methodologies that underpin a modern, computationally-driven approach to kinase inhibitor discovery.

The Rationale for Targeting EGFR and ErbB-2 in Oncology

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB-1), ErbB-2/HER2, ErbB-3/HER3, and ErbB-4/HER4, are pivotal regulators of cellular processes including proliferation, differentiation, and survival.[1][2] In numerous cancers, such as non-small cell lung cancer (NSCLC), breast, and colorectal cancers, aberrant signaling from this pathway, often driven by receptor overexpression or activating mutations, is a key driver of tumorigenesis.[2][3]

EGFR and ErbB-2 are particularly attractive therapeutic targets. Upon ligand binding to EGFR, the receptor undergoes a conformational change, leading to homo- or heterodimerization. ErbB-2, which lacks a known natural ligand, is the preferred heterodimerization partner for all other ErbB receptors.[4] This dimerization activates the intracellular kinase domain, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which promote cell growth and survival.[1][5] Dual inhibition of both EGFR and ErbB-2 has been shown to be an effective strategy to block tumor promotion.[6]

The development of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) often involves secondary mutations within the EGFR kinase domain or the activation of bypass signaling pathways.[7] Notably, amplification or upregulation of ErbB-2 signaling can contribute to resistance against EGFR-directed therapies.[7] This underscores the importance of developing novel inhibitors that can effectively target both wild-type and mutant forms of EGFR, as well as co-targeting ErbB-2 to overcome resistance mechanisms.

In Silico Design: A Computationally-Driven Approach

In silico, or computational, methods have become indispensable in modern drug discovery, significantly reducing the time and cost associated with identifying promising lead compounds.[8][9] These techniques allow for the rapid screening of vast virtual libraries of molecules and the prediction of their potential interactions with a biological target.[10][11]

Virtual Screening Methodologies

Virtual screening is a key computational technique used to identify potential drug candidates from large compound libraries.[10][12] The two primary approaches are structure-based and ligand-based virtual screening.

-

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed.[10][13] This method utilizes molecular docking to predict the binding orientation and affinity of small molecules to the target's active site.[14]

-

Ligand-Based Virtual Screening (LBVS): In the absence of a target's 3D structure, LBVS can be used.[11][13] This approach leverages the knowledge of existing active ligands, assuming that molecules with similar structures or properties are likely to exhibit similar biological activities.[10]

A hybrid approach, combining elements of both SBVS and LBVS, can often yield more accurate and reliable results.[11]

A Step-by-Step Virtual Screening Workflow

The following protocol outlines a typical virtual screening workflow for identifying novel EGFR/ErbB-2 inhibitors.

Experimental Protocol: Virtual Screening Workflow

-

Target Preparation:

-

Obtain the crystal structures of EGFR and ErbB-2 from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Define the binding site based on the co-crystallized ligand or known active site residues.

-

-

Ligand Library Preparation:

-

Acquire a large, diverse library of small molecules (e.g., from the ZINC database).

-

Prepare the ligands by generating 3D conformers and assigning appropriate protonation states.

-

-

Molecular Docking:

-

Scoring and Ranking:

-

Rank the ligands based on their docking scores.

-

Visually inspect the top-scoring poses to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.

-

-

Pharmacophore Modeling and Filtering:

-

Develop a 3D pharmacophore model based on the essential features of known potent inhibitors.[17]

-

Use this model to filter the docked ligands, selecting those that match the key pharmacophoric features.

-

-

ADMET Prediction:

-

Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected hits using computational tools.[18][19][20] This early assessment helps to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, reducing the risk of late-stage failures.[8][19]

-

Chemical Synthesis of Lead Compounds

Once promising hit compounds are identified through in silico screening, the next crucial step is their chemical synthesis to enable biological evaluation. The quinazoline and quinazolinone scaffolds are common cores in many clinically approved EGFR inhibitors due to their favorable interactions with the kinase active site.[21][22]

The synthesis of these compounds often involves multi-step reaction sequences. For example, the synthesis of novel quinazolinone derivatives can be achieved through a series of reactions starting from commercially available materials.[21][23]

A Representative Synthetic Scheme:

A general synthetic route to quinazolinone-based inhibitors might involve the initial formation of a 2-amino-N-arylbenzamide, followed by cyclization to form the quinazolinone core. Subsequent functionalization at various positions of the quinazoline ring allows for the exploration of structure-activity relationships (SAR).

Detailed synthetic procedures, including reaction conditions, purification methods, and characterization data (e.g., NMR, mass spectrometry), are essential for ensuring the identity and purity of the synthesized compounds.[21]

Preclinical Evaluation: From Benchtop to Biological Insight

The synthesized compounds must undergo rigorous preclinical evaluation to determine their biological activity and potential as therapeutic agents. This involves a combination of biochemical and cell-based assays.

Biochemical Assays: Assessing Kinase Inhibitory Potency

Biochemical assays are essential for directly measuring the inhibitory activity of the synthesized compounds against the target kinases.[24]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials:

-

Purified recombinant EGFR and ErbB-2 kinase domains.

-

A suitable kinase substrate (e.g., a synthetic peptide).

-

ATP (adenosine triphosphate).

-

Assay buffer.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay).[25]

-

-

Assay Procedure:

-

In a microplate, combine the kinase, substrate, and varying concentrations of the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for a defined period.

-

Stop the reaction and measure the kinase activity using the detection reagent.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

-

Table 1: Example Biochemical Assay Data

| Compound | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |

| Lead 1 | 10.5 | 25.2 |

| Lead 2 | 5.8 | 15.1 |

| Control | 8.2 | 18.7 |

Cell-Based Assays: Evaluating Cellular Efficacy

Cell-based assays provide a more physiologically relevant context for evaluating the anticancer activity of the inhibitors.[26][27] These assays assess the ability of the compounds to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in cancer cell lines that overexpress EGFR and/or ErbB-2.

Commonly Used Cell-Based Assays:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the number of viable cells after treatment with the inhibitor.[24][28]

-

Apoptosis Assays (e.g., Annexin V/PI staining): These assays detect the induction of apoptosis in treated cells.[28]

-

Cell Cycle Analysis: This technique determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.[29]

Experimental Protocol: Cell Proliferation Assay (MTT)

-

Cell Culture:

-

Seed cancer cells (e.g., A431, SK-BR-3) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI50 value (the concentration required to inhibit cell growth by 50%).

-

Table 2: Example Cell-Based Assay Data

| Compound | A431 GI50 (µM) | SK-BR-3 GI50 (µM) |

| Lead 1 | 0.52 | 1.2 |

| Lead 2 | 0.28 | 0.85 |

| Control | 0.45 | 1.1 |

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biochemical and cell-based assays are used to establish a structure-activity relationship (SAR).[22] SAR studies aim to understand how modifications to the chemical structure of the lead compounds affect their biological activity.[30][31] This knowledge is crucial for guiding the rational design of more potent and selective inhibitors.

The iterative process of designing, synthesizing, and testing new analogs based on SAR insights is known as lead optimization. The goal of this phase is to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds to identify a clinical candidate.

Conclusion

The in silico design and synthesis of novel EGFR/ErbB-2 inhibitors represent a powerful and efficient approach to cancer drug discovery. By integrating computational methods with traditional medicinal chemistry and biological evaluation, researchers can accelerate the identification of promising lead compounds and optimize their properties for clinical development. This guide has provided a technical framework for this process, from the initial biological rationale to the preclinical assessment of novel inhibitors. The continued advancement of computational tools and synthetic methodologies holds great promise for the development of next-generation targeted therapies for cancer.

References

- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 2. ErbB Receptors and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ErbB-2, the preferred heterodimerization partner of all ErbB receptors, is a mediator of lateral signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual inhibition of both the EGFR and erbB2 effectively inhibits promotion of skin tumors during two-stage carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of ERBB2 signaling causes resistance to the EGFR-directed therapeutic antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]

- 11. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 12. Virtual screening - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 15. youtube.com [youtube.com]

- 16. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. aurlide.fi [aurlide.fi]

- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 20. fiveable.me [fiveable.me]

- 21. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. promega.com.cn [promega.com.cn]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. noblelifesci.com [noblelifesci.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Allosteric Inhibitors of EGFR/ErbB-2: A New Frontier in Overcoming Therapeutic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2), are central drivers of oncogenesis in a multitude of human cancers. While targeted therapies against these receptors have revolutionized treatment, the emergence of drug resistance, often through mutations in the kinase domain's ATP-binding pocket, remains a formidable clinical challenge. This has catalyzed a paradigm shift towards the discovery and development of allosteric inhibitors. These agents bind to topographically distinct sites from the highly conserved orthosteric (ATP-binding) site, inducing conformational changes that modulate kinase activity. This guide provides a comprehensive exploration of the core principles, unique mechanistic properties, and strategic advantages of allosteric inhibitors targeting EGFR and ErbB-2. We delve into specific case studies of mutant-selective allosteric EGFR inhibitors that overcome notorious resistance mutations like T790M and C797S, and we examine the allosteric mechanisms leveraged by therapeutic antibodies against ErbB-2. Furthermore, this document furnishes detailed, field-proven experimental workflows for the biochemical, cellular, and structural characterization of these next-generation therapeutics, offering a robust framework for researchers and drug developers in the field of oncology.

The Rationale for Allosteric Inhibition of the ErbB Family

The ErbB Signaling Axis: A Double-Edged Sword

The ErbB family comprises four receptor tyrosine kinases: EGFR (ErbB1), HER2/ErbB-2, HER3/ErbB-3, and HER4/ErbB-4.[1][2] These transmembrane proteins are crucial regulators of cellular processes including proliferation, survival, and differentiation.[1][2] Ligand binding to the extracellular domain induces receptor dimerization—either as homodimers or heterodimers—which in turn activates the intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, that drive cell growth and survival.[2]

HER2 is unique in that it does not have a known natural ligand and often exists in a constitutively active conformation, making it a preferred heterodimerization partner for other ErbB receptors.[4] In numerous cancers, such as non-small cell lung cancer (NSCLC) and breast cancer, the ErbB signaling network is hijacked through receptor overexpression, amplification, or the acquisition of activating mutations, leading to malignant transformation and progression.[5][6][7]

Caption: Simplified ErbB Signaling Pathway.

The Achilles' Heel of Orthosteric Inhibitors: Acquired Resistance

First and second-generation tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, were designed to be ATP-competitive, reversibly binding to the kinase domain's active site.[8][9] While initially effective in tumors with activating mutations (e.g., L858R or exon 19 deletions in EGFR), their efficacy is often curtailed by the emergence of acquired resistance.[1]

The most common mechanism of resistance is the "gatekeeper" T790M mutation in EGFR, which increases the receptor's affinity for ATP, thereby diminishing the potency of ATP-competitive drugs.[8][10] Third-generation, covalent irreversible inhibitors like osimertinib were developed to overcome T790M by forming a covalent bond with Cysteine 797 (C797).[8] However, subsequent mutations at this site, such as C797S, render these drugs ineffective, leaving a significant unmet clinical need.[8][10]

The Allosteric Advantage: A Paradigm Shift in Kinase Inhibition

Allosteric inhibitors circumvent the challenges of ATP-site resistance by binding to less conserved pockets on the kinase, distinct from the active site.[11][12] This approach offers several unique and powerful advantages:

-

Higher Specificity: Allosteric sites are generally less conserved across the kinome than the ATP-binding pocket, leading to greater inhibitor selectivity and potentially fewer off-target side effects.[12][13]

-

Overcoming Resistance: Since allosteric inhibitors do not bind to the ATP site, their efficacy is not compromised by mutations that alter ATP affinity (like T790M) or covalent binding sites (like C797S).[1][8]

-

Novel Mechanisms of Action: Allosteric binding induces conformational changes that can lock the kinase in an inactive state, modulate substrate binding, or disrupt dimerization, offering therapeutic mechanisms inaccessible to orthosteric drugs.[12][14]

-

Synergistic Potential: The ability of allosteric and orthosteric inhibitors to bind simultaneously allows for combination therapies that can create a more profound and durable inhibition of the target kinase.[15][16][17]

| Feature | Orthosteric Inhibitors (ATP-Competitive) | Allosteric Inhibitors |

| Binding Site | Highly conserved ATP-binding pocket | Less conserved, topographically distinct sites |

| Mechanism | Direct competition with cellular ATP | Induces conformational change, non-ATP competitive |

| Selectivity | Can have off-target effects on related kinases | Generally higher target selectivity |

| Resistance | Susceptible to mutations in the ATP-binding site (e.g., T790M, C797S) | Can overcome resistance mutations at the ATP site |

| Cellular ATP | Efficacy can be reduced by high physiological ATP levels | Efficacy is independent of cellular ATP concentration |

Allosteric Inhibitor Classes and Their Unique Properties

Fourth-Generation Allosteric EGFR Inhibitors for NSCLC

A breakthrough in overcoming TKI resistance came with the discovery of allosteric inhibitors that specifically target drug-resistant EGFR mutants.[8]

-

Case Study: EAI001 and EAI045 Through high-throughput screening in the presence of high ATP concentrations, a class of compounds was identified that selectively inhibits L858R/T790M-mutant EGFR.[8][15] X-ray crystallography revealed that these inhibitors, such as EAI001 and its optimized successor EAI045, bind to a previously unknown allosteric pocket created by the outward displacement of the regulatory C-helix in an inactive kinase conformation.[15][18] This binding is non-ATP-competitive and spares wild-type EGFR, promising a wider therapeutic window.[10][18]

-

Unique Property: Overcoming Asymmetric Dimer Inhibition A fascinating property of these inhibitors is that while potent in biochemical assays, EAI045 as a single agent was not fully effective in cells.[10] This is due to the asymmetric nature of the active EGFR dimer, where the two kinase domains play distinct "activator" and "receiver" roles. EAI045 could only effectively inhibit one half of this asymmetric dimer. This limitation was elegantly overcome by combining EAI045 with cetuximab, an antibody that disrupts EGFR dimerization, allowing the allosteric inhibitor to engage and inhibit both kinase domains.[10] This combination proved effective against tumors harboring the triple L858R/T790M/C797S mutation, which is resistant to all other generations of TKIs.[10][15]

-

Case Study: JBJ-09-063 Further development in this class led to JBJ-09-063, a mutant-selective allosteric inhibitor effective as a single agent against both TKI-sensitive and resistant EGFR models, including those with T790M and C797S mutations.[1][19] This demonstrates the potential for allosteric inhibitors to function without the need for a combination partner.[1] However, studies with JBJ-09-063 also uncovered novel resistance mechanisms, such as EGFR dimerization with other ErbB family members, highlighting the dynamic nature of cancer evolution.[19]

Allosteric Modulation of ErbB-2/HER2

While the discovery of small-molecule allosteric inhibitors for HER2 is less advanced, the principle of allosteric modulation is the cornerstone of its most successful therapies: monoclonal antibodies.

-

Case Study: Trastuzumab and Pertuzumab Trastuzumab and pertuzumab are antibodies that bind to distinct extracellular subdomains of HER2. Their mechanisms are fundamentally allosteric:

-

Trastuzumab binds to subdomain IV of the HER2 extracellular domain, which is thought to inhibit ligand-independent signaling and flag the cancer cell for immune-mediated destruction.[5]

-

Pertuzumab binds to subdomain II, the dimerization arm, sterically blocking HER2 from forming heterodimers with other ErbB receptors, a key mechanism of signal activation.[6] The use of these two antibodies in combination provides a more comprehensive, dual blockade of HER2 signaling pathways.[6]

-

-

Oncogenic HER2 Allosteric Mutations Recent sequencing efforts have revealed that many oncogenic HER2 mutations occur not in the active site but at allosteric locations within the extracellular and transmembrane domains.[4] These mutations, such as the prevalent S310F variant, can promote covalent homodimerization, locking the receptor in a constitutively active state and altering its response to standard therapies like trastuzumab and lapatinib.[4] Understanding these allosteric activation mechanisms is critical for developing next-generation HER2 inhibitors.

Experimental Workflows for Allosteric Inhibitor Validation

Characterizing a true allosteric inhibitor requires a multi-faceted approach to definitively prove its mechanism of action. The following protocols provide a self-validating system for identification and characterization.

Workflow 1: Biochemical Characterization

The initial goal is to determine inhibitor potency and confirm a non-ATP-competitive mechanism.

Caption: Workflow for Biochemical Confirmation of Allostery.

Protocol 3.1.1: Radiometric Kinase Assay for Mechanism of Action

-

Objective: To determine if inhibition is dependent on ATP concentration.

-

Materials: Purified recombinant EGFR/ErbB-2 kinase domain (wild-type and mutant forms), kinase buffer, substrate peptide (e.g., poly-Glu-Tyr), [γ-³³P]ATP, test inhibitor, ATP (non-radiolabeled), phosphocellulose paper, scintillation fluid.

-

Procedure:

-

Prepare two sets of reaction master mixes. Both contain kinase, buffer, and substrate.

-

Set 1 (Low ATP): Add ATP to a final concentration near the known Km for the kinase.

-

Set 2 (High ATP): Add ATP to a final concentration at least 10-fold higher than the Km (e.g., 1-2 mM).[8]

-

Prepare serial dilutions of the test inhibitor in DMSO. Add to both sets of reaction mixes. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Initiate the kinase reaction by adding [γ-³³P]ATP to all wells.

-

Incubate at 30°C for a predetermined time within the linear reaction range.

-

Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot percent inhibition versus inhibitor concentration for both ATP conditions and calculate the IC50 values.

-

-

Causality & Self-Validation: An ATP-competitive inhibitor's potency will decrease significantly at high ATP concentrations (rightward shift in the IC50 curve), as it is outcompeted by the natural substrate. An allosteric inhibitor's IC50 will remain largely unchanged, providing strong evidence for a non-ATP-competitive mechanism.[13][20][21]

Protocol 3.1.2: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To confirm direct binding and measure kinetic parameters (k_on, k_off, K_D).

-

Procedure:

-

Immobilize the purified kinase domain onto a sensor chip surface.

-

Flow a series of inhibitor concentrations across the chip surface (association phase).

-

Replace the inhibitor solution with buffer alone and monitor the dissociation (dissociation phase).

-

Regenerate the chip surface to remove all bound inhibitor.

-

Fit the resulting sensorgrams to a kinetic binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

-

-

Expertise Insight: SPR provides invaluable data beyond simple affinity. A slow dissociation rate (low k_off), indicating a long drug-target residence time, is often a highly desirable property for sustained pharmacological effect.

Workflow 2: Cellular Validation

The next step is to confirm that the inhibitor works in a physiological context.

Protocol 3.2.1: Western Blot for Target Engagement and Downstream Signaling

-

Objective: To measure the inhibition of receptor phosphorylation and downstream pathway activation in intact cells.

-

Materials: Cancer cell lines expressing the target receptor (e.g., NCI-H1975 for EGFR L858R/T790M), serum-free media, growth factor (e.g., EGF), test inhibitor, lysis buffer, primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK), secondary antibodies, chemiluminescence substrate.

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with serial dilutions of the allosteric inhibitor for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce receptor phosphorylation (omit for constitutively active mutants).

-

Immediately wash cells with cold PBS and lyse them.

-

Quantify protein concentration in the lysates.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of EGFR, AKT, and ERK.

-

Apply HRP-conjugated secondary antibody and detect signals using chemiluminescence.

-

-

Trustworthiness: Probing for total protein levels is a critical internal control. It validates that any decrease in the phosphoprotein signal is due to kinase inhibition, not degradation of the protein itself, ensuring the data is reliable.

Protocol 3.2.2: Cell Proliferation Assay

-

Objective: To determine the functional consequence of target inhibition on cancer cell growth.

-

Procedure:

-

Seed relevant cancer cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutants) in 96-well plates.[10]

-

Treat the cells with a range of inhibitor concentrations.

-

Incubate for 72 hours.[10]

-

Add a viability reagent (e.g., MTS or a reagent that measures cellular ATP content).

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-